2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the oxepine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Indole derivatives
Uniqueness
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is unique due to its oxepine ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
419565-47-2 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-6-4-2-3-5-7(11-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
HKHODUZAQNLSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.